molecular formula C12H11BrN2O3 B2591060 N-[(5-bromo-1H-indol-1-yl)acetyl]glycine CAS No. 1144446-66-1

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Cat. No.: B2591060
CAS No.: 1144446-66-1
M. Wt: 311.135
InChI Key: LBOQYICFOSIWMN-UHFFFAOYSA-N
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Description

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine typically involves the bromination of indole followed by acetylation and subsequent coupling with glycine. One common method includes:

    Bromination of Indole: Indole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Acetylation: The brominated indole is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Glycine: The acetylated brominated indole is coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler structure with similar brominated indole moiety.

    N-Acetylglycine: Contains the acetylated glycine moiety without the indole structure.

    Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.

Uniqueness

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is unique due to its combination of brominated indole and acetylated glycine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-9-1-2-10-8(5-9)3-4-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOQYICFOSIWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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